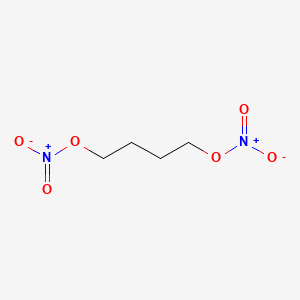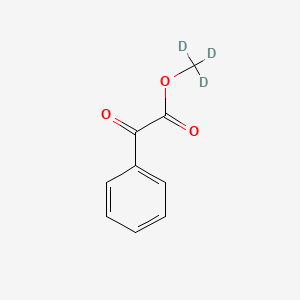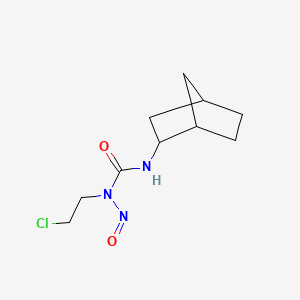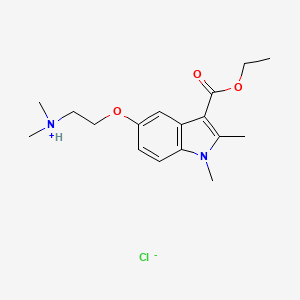
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This particular compound has garnered attention due to its potential antiviral properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves several steps. One common method starts with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This intermediate is then subjected to a series of reactions, including acylation, bromination, and substitution reactions, to introduce the dimethylaminoethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions, and specialized equipment for handling hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like dimethylamine
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: Dimethylamine, pyrrolidine, morpholine
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties against viruses such as influenza and hepatitis C
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves its interaction with viral proteins, inhibiting their replication. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylaminoethoxy group enhances its antiviral properties, making it more effective against certain viruses compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
18235-90-0 |
|---|---|
Molekularformel |
C17H25ClN2O3 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-6-21-17(20)16-12(2)19(5)15-8-7-13(11-14(15)16)22-10-9-18(3)4;/h7-8,11H,6,9-10H2,1-5H3;1H |
InChI-Schlüssel |
NPPSHVLQTXRBHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC[NH+](C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



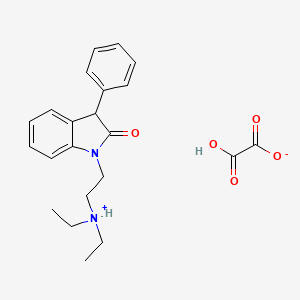

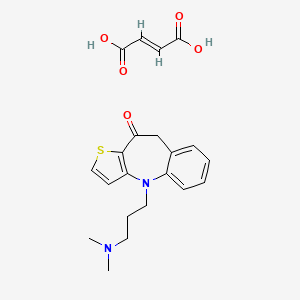

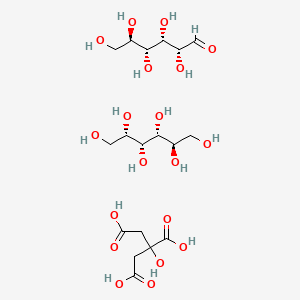
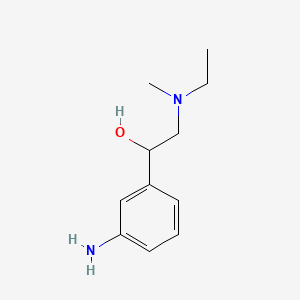
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
